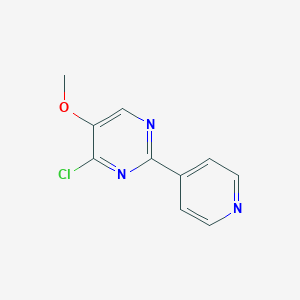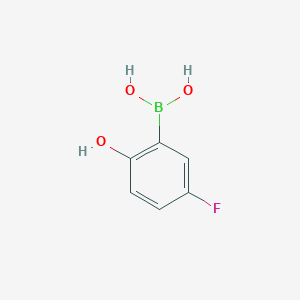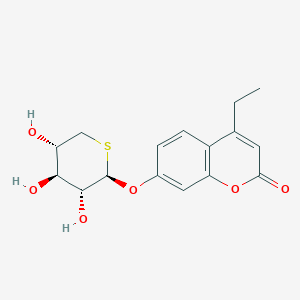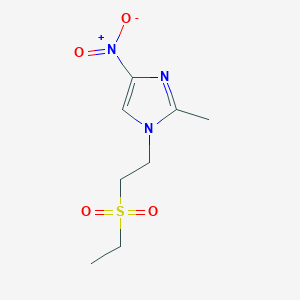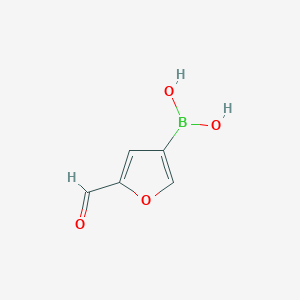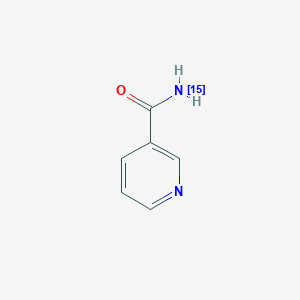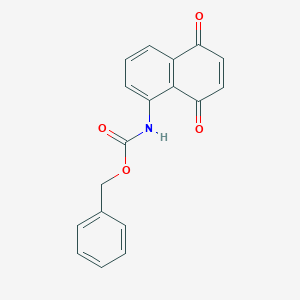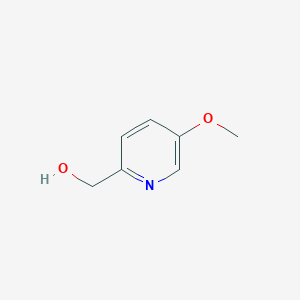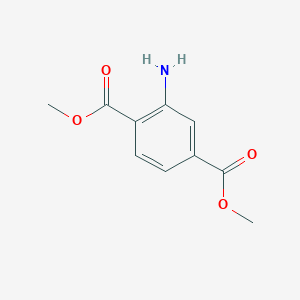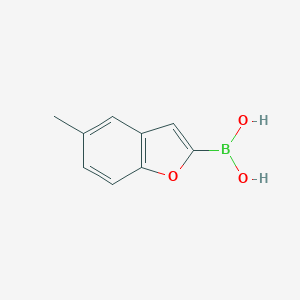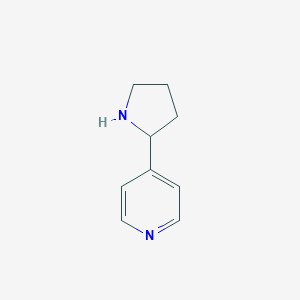
2-Chloro-3-methylpyridine-5-boronic acid
説明
2-Chloro-3-methylpyridine-5-boronic acid is a halogenated boronic acid derivative of pyridine, a heterocyclic aromatic compound. While the specific compound is not directly discussed in the provided papers, related compounds and their synthesis methods offer insight into the chemical behavior and potential applications of such halopyridinylboronic acids. These compounds are often used in cross-coupling reactions to create diverse pyridine libraries, which are valuable in pharmaceutical research and material science .
Synthesis Analysis
The synthesis of halopyridinylboronic acids typically involves regioselective halogen-metal exchange or ortho-lithiation followed by quenching with a borate compound. For instance, the synthesis of 2′-chloro-4-(1-methyl-1H-imidazol-2-yl)-2,4′-bipyridine, a related compound, was achieved using a palladium-catalyzed Suzuki–Miyaura cross-coupling reaction, starting from a chloropyridine and a boronic acid . Similarly, novel 2,4, or 5-halopyridin-3-yl-boronic acids and esters were synthesized using n-BuLi or lithium diisopropylamide for the halogen-metal exchange, indicating a general method that could potentially be applied to the synthesis of 2-Chloro-3-methylpyridine-5-boronic acid .
Molecular Structure Analysis
The molecular structure of halopyridinylboronic acids is characterized by the presence of a halogen atom and a boronic acid group attached to a pyridine ring. These functional groups are crucial for the reactivity of the compound, especially in cross-coupling reactions. The structure of the related compound 2′-chloro-4-(1-methyl-1H-imidazol-2-yl)-2,4′-bipyridine was confirmed using various spectroscopic techniques, including NMR, TLC-MS, HPLC, GC-MS, and elemental analysis . These techniques are essential for verifying the purity and structure of synthesized compounds.
Chemical Reactions Analysis
Halopyridinylboronic acids are reactive intermediates in various chemical reactions, particularly in Suzuki–Miyaura cross-coupling, which forms carbon-carbon bonds. The presence of the boronic acid group allows these compounds to couple with aryl halides under palladium catalysis, as demonstrated in the synthesis of bipyridine derivatives . The reactivity of these compounds can also be influenced by the presence of other substituents on the pyridine ring, as seen in the reactivity studies of 5-chloro-2,4-dihydroxypyridine with bromine and aqueous solutions of hydrobromic and hydrochloric acid .
Physical and Chemical Properties Analysis
The physical and chemical properties of halopyridinylboronic acids are influenced by the substituents on the pyridine ring and the presence of the boronic acid group. These properties include solubility, boiling and melting points, stability, and reactivity. The boronic acid group typically increases the compound's reactivity towards nucleophiles and electrophiles. Although the specific properties of 2-Chloro-3-methylpyridine-5-boronic acid are not detailed in the provided papers, related compounds exhibit properties that make them suitable for use in organic synthesis and as intermediates in the production of pharmaceuticals and other fine chemicals .
科学的研究の応用
Application in Organic Synthesis
- Summary of the Application : “2-Chloro-3-methylpyridine-5-boronic acid” is often used as an intermediate in organic synthesis . It’s a type of organoboron compound, which are commonly used in the Suzuki-Miyaura coupling reaction , a popular method for forming carbon-carbon bonds.
- Methods of Application : The Suzuki-Miyaura coupling typically involves a palladium catalyst and a base . The “2-Chloro-3-methylpyridine-5-boronic acid” would be used as the boron reagent in this reaction .
- Results or Outcomes : The outcome of the reaction would depend on the other reactants used. Generally, the Suzuki-Miyaura coupling allows for the formation of a variety of organic compounds .
Application in Pharmaceutical Research
- Summary of the Application : Organoboron compounds like “2-Chloro-3-methylpyridine-5-boronic acid” can also play a role in the development of new pharmaceuticals . For example, they can be used in the synthesis of certain types of alkaloids .
- Methods of Application : One method involves a palladium-catalyzed Suzuki-Miyaura coupling followed by a copper-catalyzed amidation reaction .
Application in the Preparation of Radioligands
- Summary of the Application : Certain boronic acids, including “2-Chloro-3-methylpyridine-5-boronic acid”, can be used in the preparation of radioligands . These are radioactive biochemical substances that are used in research and diagnostic applications.
- Methods of Application : The specific methods would depend on the type of radioligand being synthesized. Generally, the boronic acid would be used as a reagent in a series of chemical reactions .
- Results or Outcomes : The result is a radioligand that can be used in various types of imaging studies .
Application in Organic Chemical Synthesis
- Summary of the Application : “2-Chloro-3-methylpyridine-5-boronic acid” can be used as an intermediate in the synthesis of other organic chemicals .
- Results or Outcomes : The result is a variety of organic chemicals that can be used in further research or industrial applications .
Application in the Preparation of Radioligands
- Summary of the Application : “2-Chloro-3-methylpyridine-5-boronic acid” can be used in the preparation of positron emission tomography (PET) radioligand . These are radioactive biochemical substances that are used in research and diagnostic applications.
- Methods of Application : The specific methods would depend on the type of radioligand being synthesized. Generally, the boronic acid would be used as a reagent in a series of chemical reactions .
- Results or Outcomes : The result is a radioligand that can be used in various types of imaging studies .
Application in the Synthesis of Alkaloids
- Summary of the Application : “2-Chloro-3-methylpyridine-5-boronic acid” can be used in the formal total synthesis of δ-®-coniceine and indolizidine 209B . These are types of alkaloids, which are a class of naturally occurring organic compounds that mostly contain basic nitrogen atoms.
- Methods of Application : The specific methods would involve a series of chemical reactions .
- Results or Outcomes : The result is the synthesis of complex alkaloid structures .
Safety And Hazards
2-Chloro-3-methylpyridine-5-boronic acid is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Protective measures include wearing protective gloves, clothing, and eye/face protection. If inhaled or in contact with skin or eyes, it is advised to remove the victim to fresh air, wash with plenty of soap and water, and seek medical attention if symptoms persist .
特性
IUPAC Name |
(6-chloro-5-methylpyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BClNO2/c1-4-2-5(7(10)11)3-9-6(4)8/h2-3,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWOOKOBRTKSRLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(N=C1)Cl)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00590375 | |
| Record name | (6-Chloro-5-methylpyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00590375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-methylpyridine-5-boronic acid | |
CAS RN |
1003043-40-0 | |
| Record name | (6-Chloro-5-methylpyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00590375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-3-methylpyridine-5-boronic Acid (contains varying amounts of Anhydride) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



